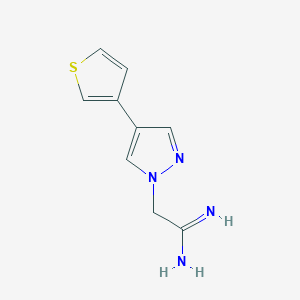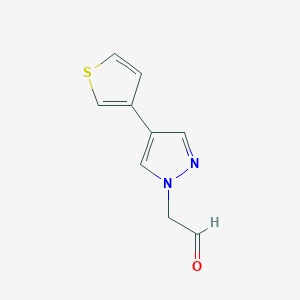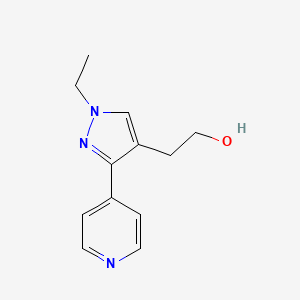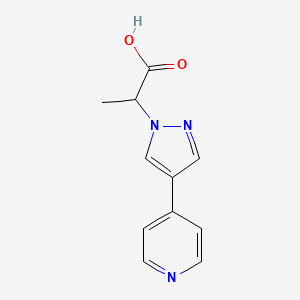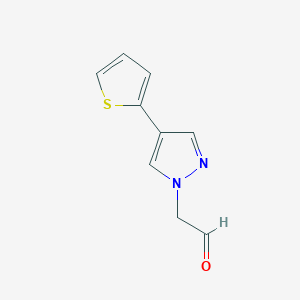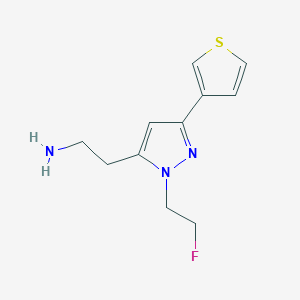
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H14FN3S and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into the synthesis of novel Schiff bases and their derivatives, including those similar to the structure of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, has shown promising antimicrobial properties. For instance, studies on Schiff bases using related pyrazole derivatives have demonstrated significant in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Puthran et al., 2019), (Mistry et al., 2016).
Synthetic Intermediates for Heterocyclic Compounds
The compound and its structurally related intermediates serve as key substrates in synthesizing a wide range of heterocyclic compounds. These synthetic routes enable the production of structurally diverse libraries of compounds with potential pharmacological applications. Notable reactions include alkylation, ring closure, and the formation of dithiocarbamates and thioethers, showcasing the versatility of these pyrazole derivatives in organic synthesis (Roman, 2013).
Fluorescent Chemosensors
Derivatives of the compound have been explored as fluorescent chemosensors, particularly for metal ion detection. Studies have highlighted their potential in developing sensitive and selective probes for detecting metal ions like Fe3+ in solution. This application is crucial for environmental monitoring and biomedical research, where accurate detection of metal ions is essential (Khan, 2020).
Polymer Modification
The compound and its analogs have been used in modifying polymers to enhance their properties. For example, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds related to this compound exhibit increased swelling and thermal stability, indicating potential for medical and environmental applications (Aly & El-Mohdy, 2015).
Anticancer Agents
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. Several studies have identified derivatives with significant cytotoxic effects against various cancer cell lines, suggesting potential as novel anticancer agents. This highlights the importance of such compounds in developing new therapeutic options for cancer treatment (Alam et al., 2018).
Eigenschaften
IUPAC Name |
2-[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-3-5-15-10(1-4-13)7-11(14-15)9-2-6-16-8-9/h2,6-8H,1,3-5,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSZATQWOGIBGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CCN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





